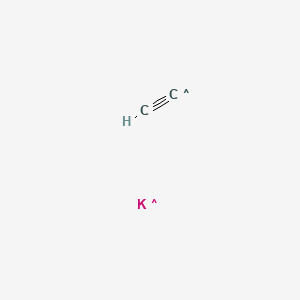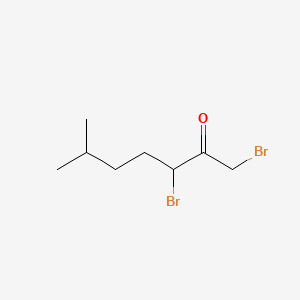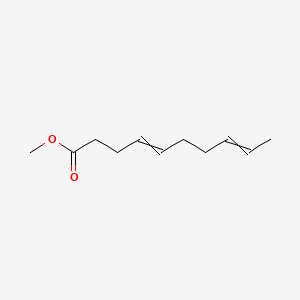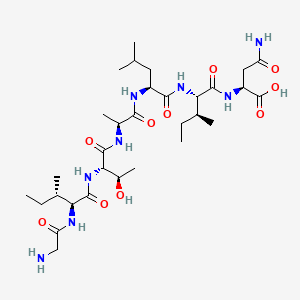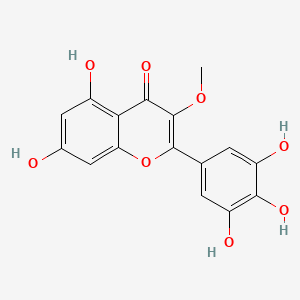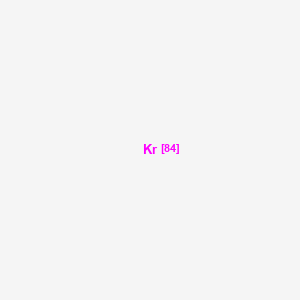
(~84~Kr)Krypton
描述
Krypton is a chemical element with the symbol Kr and atomic number 36. It is a noble gas, colorless, odorless, and tasteless, and is found in trace amounts in the Earth’s atmosphere. Krypton was discovered in 1898 by British chemists Sir William Ramsay and Morris W. Travers in the residue left after a sample of liquid air had boiled almost entirely away . Krypton is about three times heavier than air and forms relatively few chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions
Krypton is typically obtained through the fractional distillation of liquefied air. The process involves cooling air to very low temperatures to liquefy it, then gradually warming it to separate the different components based on their boiling points. Krypton, with a boiling point of -153.4°C, is separated along with xenon in the least volatile portion .
Industrial Production Methods
In industrial settings, krypton is produced by the fractional distillation of liquid air. The air is first compressed and cooled to a liquid state. As the liquid air is slowly warmed, nitrogen, oxygen, and other gases boil off, leaving behind krypton and xenon. These gases are further purified by adsorption onto silica gel, redistillation, and passage over hot titanium metal to remove impurities .
化学反应分析
Types of Reactions
Krypton is generally inert due to its full valence shell, but it can react with highly electronegative elements under specific conditions. The most notable reaction is with fluorine to form krypton difluoride (KrF₂). This reaction occurs when krypton and fluorine are cooled to -196°C and subjected to an electric discharge or X-rays .
Common Reagents and Conditions
Fluorine (F₂): Reacts with krypton to form krypton difluoride (KrF₂) under low temperatures and electric discharge or X-rays.
Water: Krypton does not react with water but is slightly soluble in it.
Major Products
Krypton Difluoride (KrF₂): Formed from the reaction of krypton with fluorine.
科学研究应用
Krypton has several applications in scientific research:
Lighting: Used in certain electric and fluorescent lamps.
High-Speed Photography: Employed in flashlamps for high-speed photography.
Leak Detection: Radioactive krypton-85 is used to detect leaks in sealed containers.
Cryogenics and High-Energy Physics: Utilized in cryogenics and high-energy physics experiments.
Tracer Gas: Used as a tracer gas in environmental studies and to detect leaks in industrial systems.
Medical Industry: Krypton lasers are used in surgeries, dermatology, and dental procedures.
作用机制
Krypton exerts its effects primarily through its physical properties rather than chemical reactivity. For instance, in lighting applications, krypton emits a bluish-white light when an electric current is passed through it at low pressure . In medical applications, krypton lasers work by emitting precise wavelengths of light that can be used for cutting or coagulating tissue .
相似化合物的比较
Krypton is part of the noble gases group, which includes helium, neon, argon, xenon, and radon. These gases share similar properties, such as being colorless, odorless, and chemically inert. krypton is unique in its ability to form compounds like krypton difluoride (KrF₂) under specific conditions, which is not common among lighter noble gases like helium and neon .
Similar Compounds
- Helium (He)
- Neon (Ne)
- Argon (Ar)
- Xenon (Xe)
- Radon (Rn)
Krypton stands out due to its specific applications in lighting, high-speed photography, and medical lasers, which are not as prevalent with other noble gases .
属性
IUPAC Name |
krypton-84 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Kr/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNSSWSSYDEUBZ-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Kr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[84Kr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Kr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745921 | |
| Record name | (~84~Kr)Krypton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.91149773 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14993-91-0 | |
| Record name | Krypton-84 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14993-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~84~Kr)Krypton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes krypton-84 (~84~Kr)Krypton a suitable alternative to SF6 as a tracer gas?
A2: Krypton-84 this compound possesses several characteristics that make it a viable substitute for SF6 []:
- Comparable behavior: Experimental validation shows that ~84~Kr exhibits similar behavior to SF6 in various tests, including those assessing face leakage of respiratory protective devices and containment breaches in fume cupboards [].
Q2: What research has been conducted to validate the use of ~84~Kr as a tracer gas?
A3: Researchers have performed extensive tests comparing the performance of ~84~Kr and SF6 in practical applications []. These tests focused on:
Q3: Beyond its use as a tracer gas, what other scientific applications utilize ~84~Kr?
A3: ~84~Kr has proven valuable in geological and atmospheric studies:
- Age dating groundwater: The ratio of tritiogenic helium-3 (3Hetrit) to tritium (3H) in groundwater, influenced by the presence of gases like ~84~Kr, is used to estimate the mean transit time of aquifers, providing insights into groundwater recharge rates and flow dynamics [].
- Planetary atmospheric studies: Analysis of ~84~Kr abundance and isotopic ratios in the Venusian atmosphere by the Venera 11 and 12 probes provided valuable data on the composition and evolution of planetary atmospheres [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


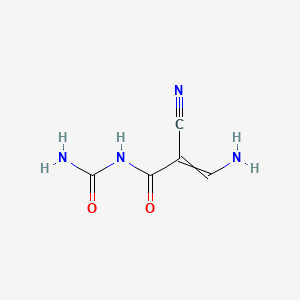

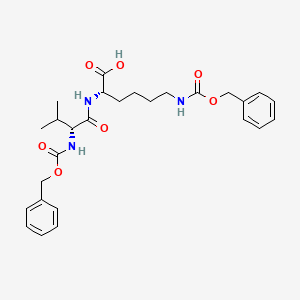
![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)
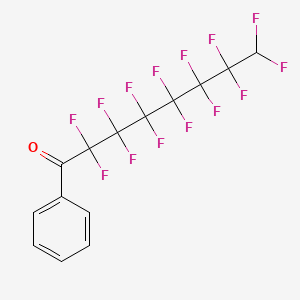
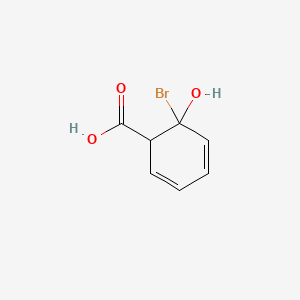
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
